N-(4-bromophenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide
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Overview
Description
N-(4-bromophenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromophenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Amide Formation: The final step involves the formation of the amide bond, which can be achieved by reacting the brominated phenyl compound with an appropriate acyl chloride or anhydride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods for such compounds typically involve large-scale reactions using similar synthetic routes but optimized for yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques like crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-bromophenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the amide can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized indole derivatives.
Reduction: Corresponding amines.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
N-(4-bromophenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide may have various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways involving indole derivatives.
Medicine: Exploration as a potential therapeutic agent due to its structural similarity to bioactive indole compounds.
Industry: Possible use in the development of new materials or as a chemical intermediate.
Mechanism of Action
The mechanism of action of N-(4-bromophenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide would depend on its specific biological target. Generally, indole derivatives can interact with various enzymes, receptors, and proteins, modulating their activity. The exact molecular targets and pathways would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chlorophenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide
- N-(4-fluorophenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide
- N-(4-methylphenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide
Uniqueness
N-(4-bromophenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity compared to other halogenated or substituted phenyl derivatives.
Properties
IUPAC Name |
N-(4-bromophenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrN2O2/c1-10-15(13-4-2-3-5-14(13)19-10)16(21)17(22)20-12-8-6-11(18)7-9-12/h2-9,19H,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTNJECCIKWSEKZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C(=O)C(=O)NC3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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